4-Amino-1-methyl-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family, characterized by its unique triazine ring structure. The molecular formula of this compound is , and it has a molecular weight of approximately 130.11 g/mol. The compound features an amino group and a methyl group attached to the triazine ring, which contributes to its chemical reactivity and biological properties. This compound is often used as a building block in organic synthesis and has potential applications in various fields, including agriculture and pharmaceuticals.
These reactions highlight the versatility of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one in synthetic chemistry.
The biological activity of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one has been a subject of research due to its potential antimicrobial and antiviral properties. Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to its application as an herbicide by disrupting amino acid synthesis in plants. Additionally, there are explorations into its therapeutic potential against various diseases, including cancer and inflammation .
The synthesis of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one typically involves several key steps:
In industrial applications, these methods are scaled up using larger reactors while maintaining precise control over reaction conditions to ensure high yield and purity.
4-Amino-1-methyl-1,3,5-triazin-2(1H)-one has diverse applications across various fields:
Research on interaction studies involving 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one focuses on its binding affinity with biological targets. These studies aim to elucidate the mechanism by which this compound exerts its biological effects, particularly regarding enzyme inhibition and disruption of metabolic pathways in both microbial and plant systems .
Several compounds share structural similarities with 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-methyl-6-methoxy-1,3,5-triazine | Contains methoxy group | Exhibits different biological activity profiles |
| 4,6-Diisopropylamino-2-methylthio-1,3,5-triazine | Substituted with isopropyl groups | Higher stability compared to others |
| 6-amino-4[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one | Aromatic substituent enhances pharmacological potential | Increased reactivity due to aromatic interactions |
The uniqueness of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to these similar compounds. Its ability to undergo various functionalizations makes it versatile for numerous applications .